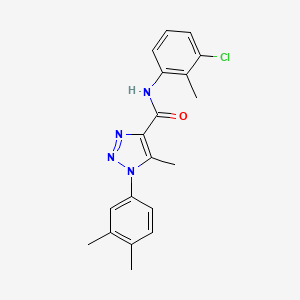

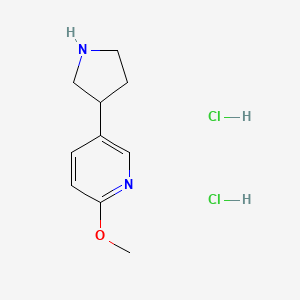

![molecular formula C25H29ClN4O3 B2766018 2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride CAS No. 1351648-54-8](/img/structure/B2766018.png)

2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- The compound is a synthetic molecule with potential biological activity.

- It contains a biphenyl group, an isoxazole ring, and a piperazine moiety.

- The hydrochloride salt form enhances solubility and stability.

Synthesis Analysis

- The synthesis likely involves coupling the biphenyl precursor with the isoxazole-piperazine fragment.

- Specific synthetic routes would require literature review.

Molecular Structure Analysis

- The molecular formula is C25H29ClN4O3 .

- The structure includes a biphenyl core, a piperazine ring, and an isoxazole group.

Chemical Reactions Analysis

- Investigate potential reactions, such as amidation or cyclization.

- Explore reactivity with other functional groups.

Physical And Chemical Properties Analysis

- Solubility, melting point, stability, and spectral data (IR, NMR, MS).

- Investigate crystallinity and polymorphism.

Scientific Research Applications

Discovery and Clinical Candidate Identification

A study by Shibuya et al. (2018) describes the identification of a clinical candidate, K-604, which exhibits potent inhibitory effects on human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound is highlighted for its aqueous solubility, significant improvement in oral absorption, and potential usefulness for treating diseases involving ACAT-1 overexpression, showcasing the therapeutic potential of structurally related compounds Discovery of Clinical Candidate K-604.

Antihistamine Applications

Cetirizine, a piperazine antihistamine, is extensively studied for its efficacy in treating urticaria and allergic rhinitis. As a selective H1 histamine receptor antagonist, it represents the therapeutic applications of piperazine derivatives in allergy treatments. This showcases the relevance of structurally similar compounds in addressing allergic conditions Cetirizine: A Piperazine Antihistamine.

Synthesis and Evaluation for Antidepressant and Anxiolytic Effects

A novel series of compounds, including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, has been synthesized and evaluated for antidepressant activities using Porsolt’s behavioral despair test and for anxiolytic activities using the plus maze method. This research demonstrates the potential psychiatric applications of piperazine derivatives Design, Synthesis, and Pharmacological Evaluation.

Antibacterial and Antifungal Activities

Patel and Agravat (2007) synthesized new pyridine derivatives with piperazine components, highlighting their antibacterial and antifungal activities. This study underscores the potential of such compounds in developing new antimicrobial agents, pointing towards their broad applicability in addressing infectious diseases Synthesis and Microbial Studies.

Bioactive Metabolites from Marine Actinobacteria

Research on Streptomyces sp. KMM 7210 led to the isolation of bioactive metabolites, including compounds structurally related to piperazine, demonstrating cytotoxic activities. This study emphasizes the exploration of natural sources for structurally diverse and biologically active compounds, contributing to drug discovery and development Bioactive Metabolites of Marine Actinobacterium.

Safety And Hazards

- No human or veterinary use; research purposes only.

- Consult safety data sheets for handling precautions.

Future Directions

- Investigate biological activity (e.g., anticancer, antimicrobial).

- Optimize synthesis for yield and purity.

- Explore derivatives for structure-activity relationships.

Please note that specific details would require in-depth literature review and experimental validation. For a comprehensive analysis, consult relevant scientific papers and databases123.

properties

IUPAC Name |

N-[2-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]ethyl]-2-(4-phenylphenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3.ClH/c1-19-17-23(27-32-19)25(31)29-15-13-28(14-16-29)12-11-26-24(30)18-20-7-9-22(10-8-20)21-5-3-2-4-6-21;/h2-10,17H,11-16,18H2,1H3,(H,26,30);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIGDOSNANMLNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCN(CC2)CCNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B2765939.png)

![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2765951.png)

![(3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2765955.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2765956.png)

![5-((3-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2765958.png)